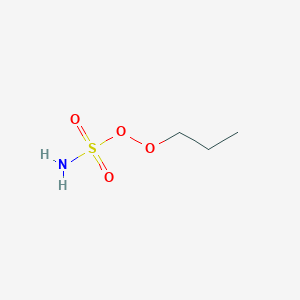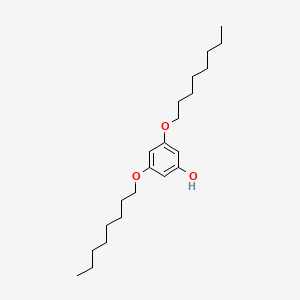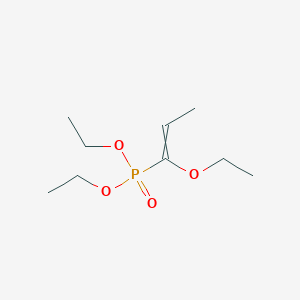
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using efficient catalytic systems. The use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination is one such method. This approach provides high yields and can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (1-ethoxyprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the inhibition of enzymes that utilize phosphorus-containing substrates. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (1-hydroxyethyl)phosphonate: Similar in structure but contains a hydroxyl group instead of an ethoxy group.
Diethyl 1-phenylethyl phosphonate: Contains a phenyl group, making it more hydrophobic and suitable for different applications.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group, which imparts different reactivity and applications.
Uniqueness
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other phosphonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .
Propiedades
Número CAS |
92509-26-7 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-ethoxyprop-1-ene |
InChI |
InChI=1S/C9H19O4P/c1-5-9(11-6-2)14(10,12-7-3)13-8-4/h5H,6-8H2,1-4H3 |
Clave InChI |
KVHRZHCYCBKRHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



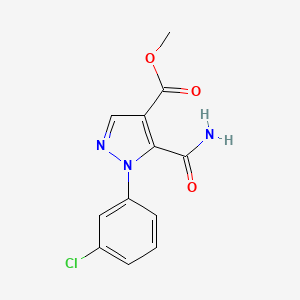
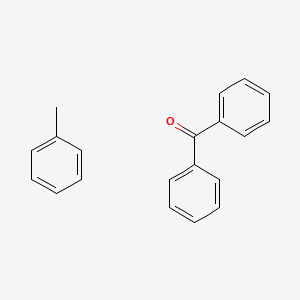
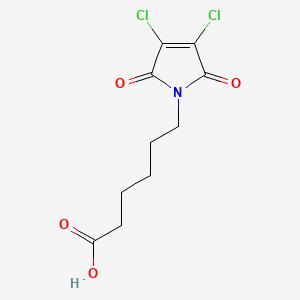
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
